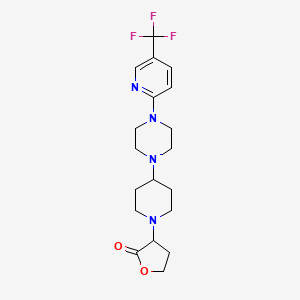

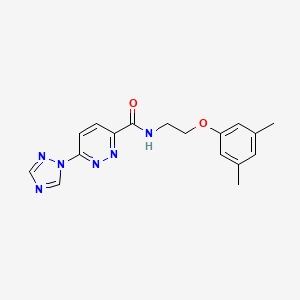

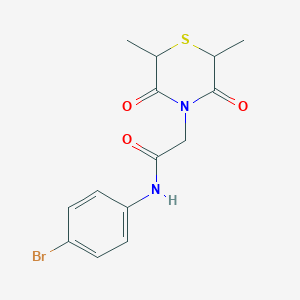

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as CPP-109, is a small molecule that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain. The molecule has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.

Wissenschaftliche Forschungsanwendungen

Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, have been extensively studied for their metabolism in human and rat liver microsomes. These compounds, including N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, undergo a complex metabolic activation pathway leading to DNA-reactive products implicated in carcinogenicity. The study highlights the bioactivation processes through para-hydroxylation and subsequent oxidation to carcinogenic products, emphasizing the role of cytochrome P450 isoforms in metabolism (Coleman et al., 2000).

Pharmacological Evaluation of Antihypertensive Agents

In pharmacological research, this compound derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels. These derivatives exhibit potent antihypertensive properties by selectively inhibiting T-type over L-type Ca(2+) channels, suggesting potential therapeutic applications for hypertension without inducing reflex tachycardia (Watanuki et al., 2012).

Catalytic Synthesis of Azo Disperse Dyes

In the field of chemistry, the catalytic hydrogenation process for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlights the green synthesis approach. This process utilizes novel Pd/C catalysts for efficient conversion, demonstrating the compound's application in the production of colorants with high selectivity and activity (Zhang, 2008).

Antinociceptive Pharmacology

Research into the antinociceptive pharmacology of related compounds has identified novel nonpeptidic bradykinin B1 receptor antagonists. These compounds, structurally related to this compound, have shown significant antinociceptive actions in various pain models, indicating potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Environmental Impact on Herbicide Activity

Environmental studies have also examined the impact of soil properties on the activity of chloroacetamide herbicides, including those related to this compound. These studies focus on the adsorption, mobility, and herbicidal efficacy of these compounds in various soil types, providing insight into environmental risk assessments and the optimization of herbicide application strategies (Peter & Weber, 1985).

Eigenschaften

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-24-19-8-6-16(7-9-19)14-20(23)21-15-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBGQQZEJCNSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

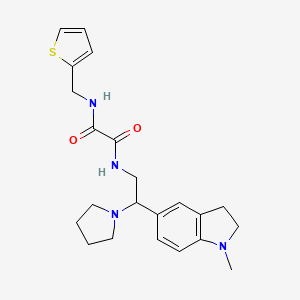

![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)